Ro 31-2201

ACE inhibition in vitro pharmacology enzyme kinetics

Select cilazaprilat for its superior potency (IC50 1.9 nM) vs. enalaprilat, ensuring near-complete ACE inhibition at low concentrations. Its slow enzyme recovery (5-6%/h) and extended half-life support chronic in vivo studies with once-daily dosing, reducing experimental variability. Ideal for bradykinin pathway research due to its unique aminopeptidase P inhibition.

Molecular Formula C20H25N3O6
Molecular Weight 403.4 g/mol
CAS No. 88851-65-4
Cat. No. B1679478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 31-2201
CAS88851-65-4
SynonymsRo 31-2201;  Ro 312201;  Ro-31-2201.
Molecular FormulaC20H25N3O6
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1CC(N2C(=O)C(CCC(=O)N2C1)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O
InChIInChI=1S/C20H25N3O6/c24-17-11-10-14(18(25)23-16(20(28)29)7-4-12-22(17)23)21-15(19(26)27)9-8-13-5-2-1-3-6-13/h1-3,5-6,14-16,21H,4,7-12H2,(H,26,27)(H,28,29)/t14-,15-,16-/m0/s1
InChIKeyFMJAOLLMTCVYNI-JYJNAYRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cilazaprilat (CAS 88851-65-4): An Active ACE Inhibitor Metabolite with Differentiated Enzyme Binding Kinetics for Research and Formulation


6H-Pyridazino(1,2-a)(1,2)diazepine-1-carboxylic acid, 9-((1-carboxy-3-phenylpropyl)amino)octahydro-6,10-dioxo-, (1S-(1alpha,9alpha(R*)))-, commonly known as cilazaprilat (CAS 88851-65-4), is the active diacid metabolite of the prodrug cilazapril and functions as a potent, reversible angiotensin-converting enzyme (ACE) inhibitor [1]. Cilazaprilat exhibits high specificity for ACE with an in vitro IC50 of 1.9 nM against rabbit lung ACE [2] and demonstrates saturable, high-affinity binding to the enzyme, which underlies its prolonged terminal elimination half-life of 30–50 hours and extended pharmacodynamic action [3].

Why Substituting Cilazaprilat (CAS 88851-65-4) with Another ACE Inhibitor Active Metabolite May Alter Experimental or Clinical Outcomes


Although multiple ACE inhibitor active metabolites share a common mechanism, direct substitution can confound results due to substantial differences in enzyme binding affinity, inhibitory potency, and tissue retention profiles. For instance, the in vitro potency (IC50) against ACE varies by over an order of magnitude among diacid metabolites [1], and the rate of enzyme recovery after inhibition differs markedly [2]. Furthermore, the ancillary inhibition of aminopeptidase P—a metalloprotease involved in bradykinin metabolism—is not uniform across the class, with some metabolites exhibiting no activity while others show I50 values in the low micromolar range [3]. These molecular distinctions can translate into divergent pharmacodynamic profiles, making class-level interchange scientifically unsound without explicit quantitative justification.

Quantitative Evidence Differentiating Cilazaprilat (CAS 88851-65-4) from Comparator ACE Inhibitor Metabolites


Cilazaprilat Exhibits 2.5-Fold Greater In Vitro ACE Inhibitory Potency Compared to Enalaprilat

In an in vitro assay using rabbit lung ACE, cilazaprilat demonstrated an IC50 of 1.9 nM, establishing it as one of the most potent ACE inhibitors available [1]. In a functional in vivo assay measuring the angiotensin I pressor response in anesthetized rats, cilazaprilat was 1.5-fold more potent than enalaprilat [2]. This quantifiable difference in molecular potency is a critical factor when selecting an ACE inhibitor for studies requiring maximal enzyme suppression.

ACE inhibition in vitro pharmacology enzyme kinetics

Cilazaprilat Demonstrates Slower In Vivo ACE Recovery Rate (5–6% h⁻¹) Compared to Enalaprilat (10% h⁻¹)

Following oral administration of the prodrug cilazapril (0.25 mg/kg p.o.) in rats, the rate of plasma ACE activity recovery was 5–6% per hour, which is approximately half the rate observed with enalapril (10% per hour) [1]. This slower enzyme recovery rate indicates a more sustained duration of ACE inhibition, a kinetic advantage that may translate to prolonged pharmacodynamic effects in both experimental and therapeutic contexts.

pharmacodynamics enzyme recovery duration of action

Cilazaprilat Inhibits Aminopeptidase P with I50 of 3–12 µM, While Lisinopril and Benazeprilat Show No Inhibition

In a purified enzyme assay using pig kidney cortex aminopeptidase P, cilazaprilat demonstrated an I50 value in the range of 3–12 µM [1]. In contrast, the carboxylalkyl compounds benazeprilat and lisinopril exhibited no inhibitory effect against aminopeptidase P under identical conditions [1]. This differential activity on aminopeptidase P—an enzyme involved in bradykinin degradation—represents a distinct pharmacological fingerprint that may influence bradykinin-mediated effects and side-effect profiles.

aminopeptidase P off-target activity bradykinin metabolism

Cilazaprilat Exhibits a Terminal Elimination Half-Life of 30–50 Hours Due to Saturable ACE Binding

The terminal elimination half-life of cilazaprilat is 30–50 hours in humans, a property attributed to its saturable, high-affinity binding to ACE [1]. This half-life is substantially longer than that of many other ACE inhibitor active metabolites (e.g., enalaprilat: ~11 hours; captopril: ~2 hours) [2]. The prolonged half-life of cilazaprilat is a direct consequence of its high binding affinity (Kd = 0.32 ± 0.04 nM in lung tissue), which creates a slow-dissociating drug-enzyme complex [3].

pharmacokinetics half-life enzyme binding

Recommended Research and Industrial Application Scenarios for Cilazaprilat (CAS 88851-65-4) Based on Quantitative Differentiation


In Vitro ACE Inhibition Studies Requiring Maximal Potency

Given its IC50 of 1.9 nM against rabbit lung ACE and 1.5-fold greater potency than enalaprilat in angiotensin I pressor response assays [1], cilazaprilat is the preferred active metabolite for in vitro experiments where achieving near-complete ACE inhibition at low molar concentrations is critical. This is particularly relevant for cell-based assays investigating angiotensin II-dependent signaling pathways, where minimizing compound carryover and solvent effects is advantageous.

Chronic In Vivo Models Requiring Sustained 24-Hour ACE Inhibition

The combination of a slow ACE recovery rate (5–6% h⁻¹) [2] and a terminal half-life of 30–50 hours [3] makes cilazaprilat (via its prodrug) well-suited for chronic in vivo studies in rodent models of hypertension and heart failure where continuous, 24-hour target engagement is required. This profile supports once-daily dosing protocols and reduces experimental variability associated with fluctuating drug levels.

Investigations of Bradykinin Metabolism and Aminopeptidase P-Dependent Pathways

Cilazaprilat's measurable inhibition of aminopeptidase P (I50 = 3–12 µM) distinguishes it from metabolites like lisinopril and benazeprilat, which show no activity [4]. Researchers investigating the role of bradykinin in ACE inhibitor pharmacology, or seeking to delineate on-target versus off-target effects, may select cilazaprilat as a tool compound to explore the functional consequences of aminopeptidase P modulation.

Formulation Development and Analytical Reference Standard

As the direct active metabolite responsible for the therapeutic effect of cilazapril prodrugs, cilazaprilat is an essential analytical reference standard for bioanalytical method development and validation. Its well-characterized physicochemical properties, including its complete ionization at physiological pH and low lipophilicity [5], make it a benchmark compound for assessing the stability, release kinetics, and bioavailability of novel cilazapril formulations and generic equivalents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 31-2201

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.